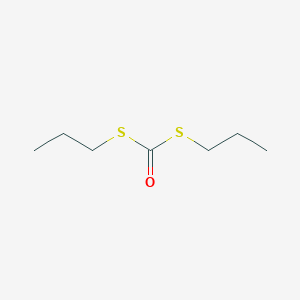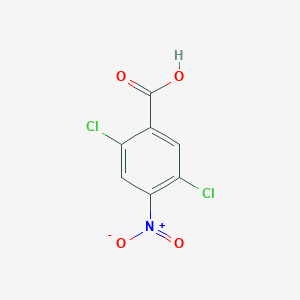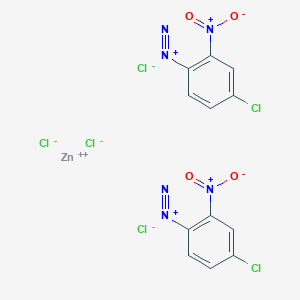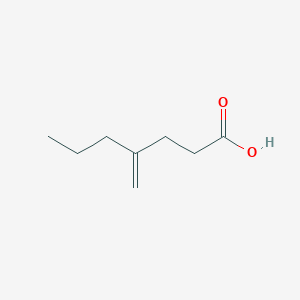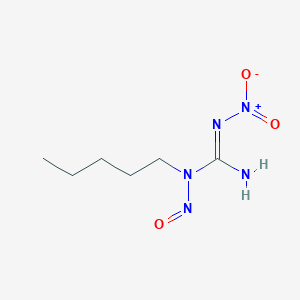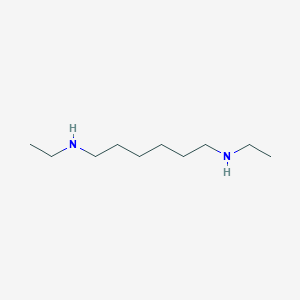![molecular formula C15H22O3 B077861 (3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione CAS No. 14804-46-7](/img/structure/B77861.png)
(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione, also known as decahydronaphthoquinone, is a natural product that has been found in various plants and fungi. It has been studied for its potential therapeutic properties, including anticancer, antiviral, and antioxidant effects. In
Wirkmechanismus
The mechanism of action of (3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dionehthoquinone is not fully understood, but it is believed to involve multiple pathways. It has been shown to inhibit the activity of certain enzymes, including topoisomerase and protein kinase C, which are involved in cell proliferation and survival. It may also act as a free radical scavenger, helping to prevent oxidative damage to cells.
Biochemical and Physiological Effects:
Decahydronaphthoquinone has been shown to have a range of biochemical and physiological effects. In addition to its anticancer, antiviral, and antioxidant properties, it has been found to have anti-inflammatory effects and to modulate the immune system. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Decahydronaphthoquinone has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available from natural sources. It has been shown to have low toxicity in animal models and is generally well-tolerated. However, there are also some limitations to its use. It is not water-soluble, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on (3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dionehthoquinone. One area of interest is its potential use as a therapeutic agent for cancer and viral infections. Further studies are needed to better understand its mechanism of action and to optimize its efficacy and safety in clinical settings. Additionally, there is interest in exploring its potential use in other areas, such as neurodegenerative diseases and cardiovascular disease. Further research is needed to fully explore the potential of this natural product.
Synthesemethoden
Decahydronaphthoquinone can be synthesized by the oxidation of 1,2,3,4-tetrahydro-1,4-naphthoquinone using a variety of oxidizing agents, including potassium permanganate, sodium dichromate, and hydrogen peroxide. The reaction typically takes place in a solvent such as ethanol or acetic acid and requires careful control of the reaction conditions to prevent over-oxidation.
Wissenschaftliche Forschungsanwendungen
Decahydronaphthoquinone has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anticancer effects in vitro and in vivo, including the inhibition of cell proliferation and induction of apoptosis. It has also been found to have antiviral effects against a range of viruses, including HIV, herpes simplex virus, and influenza virus. Additionally, it has been shown to have antioxidant properties, which may help protect against oxidative stress and related diseases.
Eigenschaften
CAS-Nummer |
14804-46-7 |
|---|---|
Produktname |
(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione |
Molekularformel |
C15H22O3 |
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
(3S,3aS,5aS,9R,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H22O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h8-10,12-13H,4-7H2,1-3H3/t8-,9-,10-,12+,13-,15-/m0/s1 |
InChI-Schlüssel |
BXRGGUXPWTWACZ-BHFYTIKRSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]2CC[C@]3(CCC(=O)[C@@H]([C@@H]3[C@H]2OC1=O)C)C |
SMILES |
CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |
Kanonische SMILES |
CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



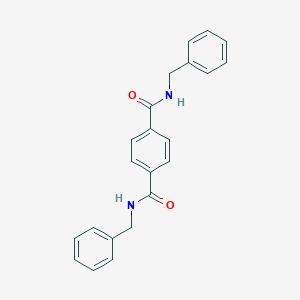
![4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B77781.png)


